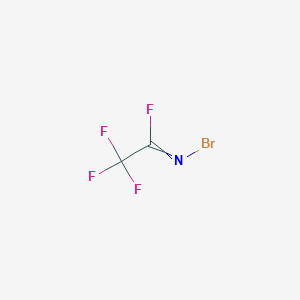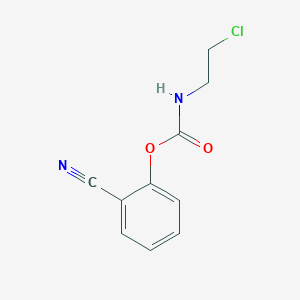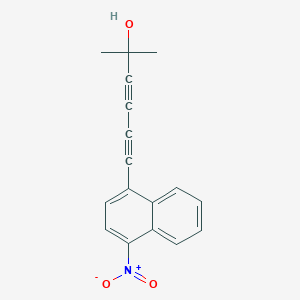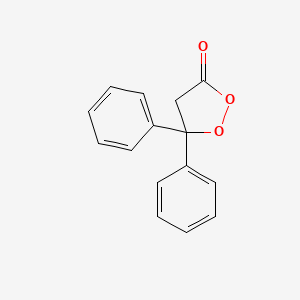
Hexakis(2,4,6-trimethylphenyl)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(2,4,6-trimethylphenyl)distannoxane is an organotin compound with the molecular formula C60H78OSn2 It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and each tin atom is bonded to three 2,4,6-trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2,4,6-trimethylphenyl)distannoxane typically involves the reaction of trimethylphenylstannane with an oxidizing agent. One common method is the reaction of trimethylphenylstannane with hydrogen peroxide or other peroxides under controlled conditions to form the distannoxane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(2,4,6-trimethylphenyl)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Hexakis(2,4,6-trimethylphenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance material performance.
Mécanisme D'action
The mechanism of action of hexakis(2,4,6-trimethylphenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biological molecules, affecting their function. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another organotin compound with similar structural features but different substituents.
Hexakis(2,4,6-trimethylphenyl)tin chloride: A related compound with chloride substituents instead of the distannoxane structure.
Uniqueness: Hexakis(2,4,6-trimethylphenyl)distannoxane is unique due to its specific arrangement of trimethylphenyl groups and the presence of the distannoxane bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88225-91-6 |
|---|---|
Formule moléculaire |
C54H66OSn2 |
Poids moléculaire |
968.5 g/mol |
Nom IUPAC |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)stannyloxystannane |
InChI |
InChI=1S/6C9H11.O.2Sn/c6*1-7-4-8(2)6-9(3)5-7;;;/h6*4-5H,1-3H3;;; |
Clé InChI |
UEHWBIVAQGOSGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Sn](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)



![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)


